molecular formula C11H21NO4 B571924 (S)-N-Boc-2-(2-hydroxyethyl)morpholine CAS No. 1257856-15-7

(S)-N-Boc-2-(2-hydroxyethyl)morpholine

Cat. No.: B571924
CAS No.: 1257856-15-7
M. Wt: 231.292
InChI Key: VUDVZUAUPOAVLM-VIFPVBQESA-N
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Description

(S)-N-Boc-2-(2-hydroxyethyl)morpholine is a chemical compound that belongs to the class of amino alcohols. It is a versatile intermediate used in various applications, particularly in the synthesis of pharmaceuticals. The compound’s structure includes a morpholine ring substituted with a hydroxyethyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-2-(2-hydroxyethyl)morpholine typically involves the following steps:

    Protection of the amine group: The morpholine ring is first protected by introducing a Boc group. This is usually achieved by reacting morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the hydroxyethyl group: The protected morpholine is then reacted with an appropriate hydroxyethylating agent, such as ethylene oxide or ethylene carbonate, under basic conditions to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-2-(2-hydroxyethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the original hydroxyethyl group.

    Substitution: The major products are the substituted morpholine derivatives.

Scientific Research Applications

(S)-N-Boc-2-(2-hydroxyethyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with morpholine-based structures.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholinoethanol: Similar structure but lacks the Boc protecting group.

    4-Morpholineethanol: Another isomer with the hydroxyethyl group at a different position.

    N-Boc-morpholine: Lacks the hydroxyethyl group.

Uniqueness

(S)-N-Boc-2-(2-hydroxyethyl)morpholine is unique due to the presence of both the hydroxyethyl group and the Boc protecting group. This combination allows for selective reactions and provides versatility in synthetic applications, making it a valuable intermediate in pharmaceutical and chemical research.

Properties

IUPAC Name

tert-butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDVZUAUPOAVLM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657765
Record name tert-Butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257856-15-7
Record name tert-Butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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